Azido-PEG1-Val-Cit-PABC-PNP
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Overview
Description
Azido-PEG1-Val-Cit-PABC-PNP is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reaction with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG1-Val-Cit-PABC-PNP is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol (PEG), valine-citrulline (Val-Cit) dipeptide, and para-aminobenzyloxycarbonyl (PABC) groups. The azide group is introduced through azidation reactions, and the para-nitrophenyl (PNP) group is added as a leaving group to facilitate further reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high yield and purity, making it suitable for research and development in pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG1-Val-Cit-PABC-PNP undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the azide group reacting with alkyne groups in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as dibenzocyclooctyne or bicyclononyne without the need for a catalyst
Common Reagents and Conditions
Copper-catalyzed azide-alkyne cycloaddition: Requires copper sulfate and sodium ascorbate as catalysts, typically conducted in aqueous or organic solvents at room temperature.
Strain-promoted alkyne-azide cycloaddition: Conducted in aqueous or organic solvents at room temperature without the need for catalysts
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are used in the synthesis of antibody-drug conjugates and other bioconjugates .
Scientific Research Applications
Azido-PEG1-Val-Cit-PABC-PNP has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the development of antibody-drug conjugates for targeted cancer therapy.
Medicine: Used in drug delivery systems to improve the efficacy and specificity of therapeutic agents.
Industry: Applied in the production of bioconjugates and other advanced materials for research and development
Mechanism of Action
Azido-PEG1-Val-Cit-PABC-PNP functions as a cleavable linker in antibody-drug conjugates. The Val-Cit dipeptide motif is specifically cleaved by cathepsin B, an enzyme present in lysosomes. Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic payload inside the cell. This targeted release mechanism enhances the therapeutic efficacy and reduces off-target effects .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG3-Val-Cit-PAB-PNP: Similar cleavable linker with a longer PEG spacer.
Azido-PEG8-Val-Cit-PAB-PNP: Another cleavable linker with an even longer PEG spacer, improving aqueous solubility
Uniqueness
Azido-PEG1-Val-Cit-PABC-PNP is unique due to its optimal PEG spacer length, which balances solubility and stability. The Val-Cit dipeptide motif ensures specific cleavage by cathepsin B, making it highly effective in targeted drug delivery systems .
Properties
Molecular Formula |
C30H39N9O10 |
---|---|
Molecular Weight |
685.7 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[2-[3-(2-azidoethoxy)propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C30H39N9O10/c1-19(2)26(37-25(40)13-16-47-17-15-34-38-32)28(42)36-24(4-3-14-33-29(31)43)27(41)35-21-7-5-20(6-8-21)18-48-30(44)49-23-11-9-22(10-12-23)39(45)46/h5-12,19,24,26H,3-4,13-18H2,1-2H3,(H,35,41)(H,36,42)(H,37,40)(H3,31,33,43)/t24-,26?/m0/s1 |
InChI Key |
QSMQFNYRKSXSMZ-QSAPEBAKSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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